Cas no 1980086-47-2 ((4-Bromo-2,3-difluorophenyl)methanamine hydrochloride)

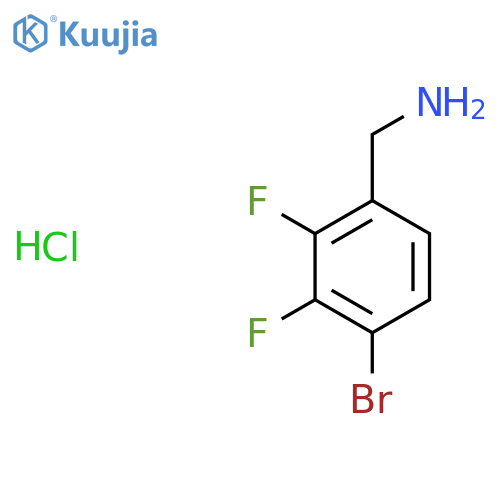

1980086-47-2 structure

商品名:(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride

CAS番号:1980086-47-2

MF:C7H7BrClF2N

メガワット:258.490987062454

MDL:MFCD12546123

CID:3040384

PubChem ID:122361007

(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride

- PC500666

- AK554353

- (4-bromo-2,3-difluorophenyl)methanamine;hydrochloride

- Z2692095634

- 4-Bromo-2,3-difluorobenzylamine hydrochloride

- SY219041

- EN300-317563

- Z2685356814

- 1-(4-BROMO-2,3-DIFLUOROPHENYL)METHANAMINE HYDROCHLORIDE

- (4-BROMO-2,3-DIFLUOROPHENYL)METHANAMINE HCL

- AKOS030632874

- (4-Bromo-2,3-difluorophenyl)methanaminehydrochloride

- 1980086-47-2

- CS-0188217

- DS-19616

- MFCD12546123

- C73764

-

- MDL: MFCD12546123

- インチ: 1S/C7H6BrF2N.ClH/c8-5-2-1-4(3-11)6(9)7(5)10;/h1-2H,3,11H2;1H

- InChIKey: SLPDOYCVDFSKKB-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1F)F)CN.Cl

計算された属性

- せいみつぶんしりょう: 256.94185g/mol

- どういたいしつりょう: 256.94185g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 134

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26

(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317563-1.0g |

(4-bromo-2,3-difluorophenyl)methanamine hydrochloride |

1980086-47-2 | 95% | 1.0g |

$450.0 | 2023-07-06 | |

| Apollo Scientific | PC500666-250mg |

4-Bromo-2,3-difluorobenzylamine hydrochloride |

1980086-47-2 | 97% | 250mg |

£73.00 | 2025-02-21 | |

| TRC | B801438-50mg |

(4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride |

1980086-47-2 | 50mg |

$ 320.00 | 2022-06-06 | ||

| TRC | B801438-5mg |

(4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride |

1980086-47-2 | 5mg |

$ 50.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y1226810-5g |

(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride |

1980086-47-2 | 95% | 5g |

$1400 | 2024-06-03 | |

| Key Organics Ltd | DS-19616-0.5G |

(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride |

1980086-47-2 | >97% | 0.5g |

£385.00 | 2025-02-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XY867-250mg |

(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride |

1980086-47-2 | 97% | 250mg |

1969CNY | 2021-05-08 | |

| Enamine | EN300-317563-5g |

(4-bromo-2,3-difluorophenyl)methanamine hydrochloride |

1980086-47-2 | 95% | 5g |

$1350.0 | 2023-09-05 | |

| A2B Chem LLC | AF01559-5g |

(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride |

1980086-47-2 | 95% | 5g |

$1479.00 | 2024-04-20 | |

| Aaron | AR00ARUR-100mg |

(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride |

1980086-47-2 | 97% | 100mg |

$29.00 | 2025-02-10 |

(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

1980086-47-2 ((4-Bromo-2,3-difluorophenyl)methanamine hydrochloride) 関連製品

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量